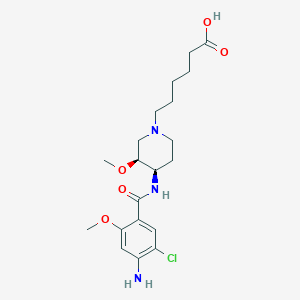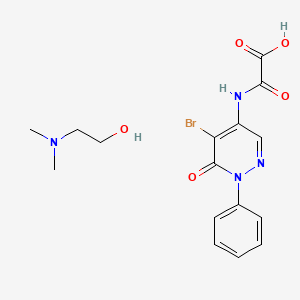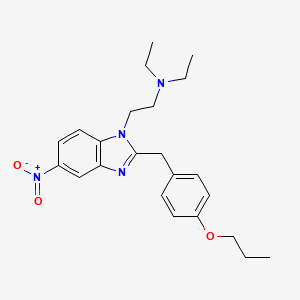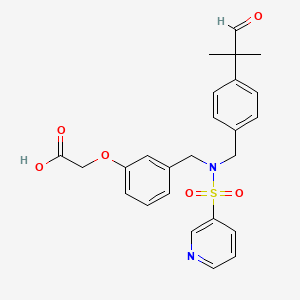
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1'-biphenyl)-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group and a methyl group, attached to a biphenyl acetic acid moiety. Its intricate structure makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the cyclohexyl ring, followed by the introduction of the hydroxyl and methyl groups. The final step involves coupling the cyclohexyl derivative with biphenyl acetic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced coupling reactions are employed to achieve efficient production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and biphenyl moiety play crucial roles in its binding affinity and activity. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- cis-4-methylcyclohexyl acetate
- 2-(cis-1-Hydroxy-4-methylcyclohexyl)-2-phenylpropanoic acid
Uniqueness
cis-(+)-alpha-(1-Hydroxy-4-methylcyclohexyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a cyclohexyl ring with a biphenyl acetic acid moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Propiedades
| 85045-77-8 | |
Fórmula molecular |
C21H24O3 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(1-hydroxy-4-methylcyclohexyl)-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C21H24O3/c1-15-11-13-21(24,14-12-15)19(20(22)23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,15,19,24H,11-14H2,1H3,(H,22,23) |
Clave InChI |
BXFUVRWYFFKERN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






